molecular formula C17H18FNO2S B4599339 2-(2-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]pyrrolidine

2-(2-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]pyrrolidine

Cat. No.: B4599339
M. Wt: 319.4 g/mol
InChI Key: IDMSTPZAGKIQPI-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]pyrrolidine is a useful research compound. Its molecular formula is C17H18FNO2S and its molecular weight is 319.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.10422815 g/mol and the complexity rating of the compound is 468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Material Applications

Soluble Fluorinated Polyamides Incorporation : A study by Xiao-Ling Liu et al. (2013) discussed the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties, which included compounds related to the 2-(2-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]pyrrolidine framework. These polyamides exhibit high thermal stability, good mechanical properties, and low dielectric constants, making them suitable for electronic applications (Liu et al., 2013).

Iridium(III) Complexes for Photoluminescence : Research by E. Constable et al. (2014) introduced green-emitting iridium(III) complexes containing sulfanyl- or sulfone-functionalized cyclometallating 2-phenylpyridine ligands, showcasing the potential of incorporating sulfone-functionalized ligands for developing high-efficiency photoluminescent materials (Constable et al., 2014).

Copper-mediated Fluoroalkylation : A pivotal study by Yanchuan Zhao et al. (2012) highlighted the multifunctional role of the (2-pyridyl)sulfonyl group in the preparation of diverse fluorinated products, emphasizing the compound's significance in facilitating copper-mediated cross-coupling reactions and further transformations, which are crucial for accessing a wide range of fluorinated compounds (Zhao et al., 2012).

Highly Enantioselective Aldol Reactions : The use of fluorous (S) pyrrolidine sulfonamide for catalyzing highly enantioselective aldol reactions of ketones and aldehydes with aromatic aldehydes on water was explored by L. Zu et al. (2008). This research demonstrates the compound's utility in organic synthesis, especially in promoting enantioselective reactions and simplifying catalyst recovery (Zu et al., 2008).

Properties

IUPAC Name

2-(2-fluorophenyl)-1-(4-methylphenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2S/c1-13-8-10-14(11-9-13)22(20,21)19-12-4-7-17(19)15-5-2-3-6-16(15)18/h2-3,5-6,8-11,17H,4,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMSTPZAGKIQPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

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Synthesis routes and methods II

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The title compound, white solid, m.p. 143° C. and MS: m/e=320.3 (M+H+) was prepared in accordance with the general method of example 1e from (RS)-2-(2-fluoro-phenyl)-pyrrolidine and toluene-4-sulfonyl chloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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